molecular formula C14H13BrN2 B1282604 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine CAS No. 1016789-09-5

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine

Cat. No. B1282604
M. Wt: 289.17 g/mol
InChI Key: XFSIEHFDUNLXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Bromo-2-(2,3-dihydro-1H-indol-1-yl)phenylamine is a brominated indole derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromine atom on the indole ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of complex indole structures, as seen in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Another example is the NBS-promoted reaction between 5-bromo-1H-indole and a disulfide compound to synthesize 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole . These methods demonstrate the versatility of brominated indoles in chemical synthesis.

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be characterized using various spectroscopic techniques and confirmed by X-ray crystallography. The crystal structure analysis often reveals intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the molecular conformation and packing in the solid state . Hirshfeld surface analysis and DFT calculations can provide insights into the nature of these interactions and the stability of the crystal structure .

Chemical Reactions Analysis

Brominated indole derivatives can undergo a range of chemical reactions, including cyclization and substitution reactions, which can lead to the formation of new heterocyclic compounds . The reactivity of the bromine atom allows for further functionalization of the indole ring, which can be exploited in the synthesis of complex organic molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives, such as thermal stability and electronic spectra, can be assessed using spectroscopic and thermal analysis tools. For example, the compound mentioned in paper exhibits good thermal stability up to 215°C. The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing information on the electronic structure of the molecule. Additionally, the molecular electrostatic potential map can highlight the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .

Scientific Research Applications

Synthesis and Anticancer Activity

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine has been utilized in the synthesis of complex molecules with potential anticancer properties. One such application is in the synthesis of Nilotinib, an antitumor agent. This process involves a series of reactions starting from 5-bromo-3-(trifluoromethyl)phenylamine, ultimately leading to Nilotinib, which shows promising anticancer activity (Wang Cong-zhan, 2009).

Antimicrobial Activity

The compound has also been a key precursor in the synthesis of new heterocyclic compounds with notable antimicrobial properties. Research demonstrates that derivatives of 5-bromo-2,3-di(furan-2-yl)-1h-indole, a closely related compound, exhibit high antibacterial activity, underscoring the potential of these derivatives in pharmaceutical applications (Hana A. A. Mageed, Reda F. El- Ezabi, Fayrouz A. Khaled, 2021).

Neurological Research

In neurological research, derivatives of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine have been designed and synthesized, showing high affinity for the 5-HT(6) receptor. This indicates potential applications in studying and treating neurological disorders (D. Cole et al., 2005).

Synthesis of Pyrimidine Derivatives

The compound has been used in the synthesis of novel pyrimidine derivatives, which have been tested for their antimicrobial activity. This further emphasizes its role in the development of new antimicrobial agents (C. Mallikarjunaswamy et al., 2017).

Marine Natural Products

It has also played a role in the isolation of brominated alkaloids from marine sources, indicating its usefulness in marine natural products chemistry. These compounds have been tested for their activity on voltage-activated potassium and sodium channels, which is crucial in neuropharmacology (L. Peters et al., 2002).

Versatile Precursors in Organic Synthesis

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine and its derivatives serve as versatile precursors in the synthesis of various complex organic compounds. For instance, its role in the synthesis of 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazoles highlights its versatility in organic chemistry (M. Martins et al., 2013).

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Therefore, “5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine” and similar compounds could be explored for newer therapeutic possibilities in the future.

properties

IUPAC Name

5-bromo-2-(2,3-dihydroindol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSIEHFDUNLXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.